Cas no 1396871-44-5 (5-bromo-N-2-(furan-2-yl)-2-hydroxypropylfuran-2-carboxamide)

5-bromo-N-2-(furan-2-yl)-2-hydroxypropylfuran-2-carboxamide structure
1396871-44-5 structure
商品名:5-bromo-N-2-(furan-2-yl)-2-hydroxypropylfuran-2-carboxamide
CAS番号:1396871-44-5
MF:C12H12BrNO4
メガワット:314.131982803345
CID:5925039
PubChem ID:71782575

5-bromo-N-2-(furan-2-yl)-2-hydroxypropylfuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 5-bromo-N-2-(furan-2-yl)-2-hydroxypropylfuran-2-carboxamide
    • 5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide
    • 5-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)furan-2-carboxamide
    • F5857-9169
    • AKOS024525047
    • 1396871-44-5
    • VU0525948-1
    • インチ: 1S/C12H12BrNO4/c1-12(16,9-3-2-6-17-9)7-14-11(15)8-4-5-10(13)18-8/h2-6,16H,7H2,1H3,(H,14,15)
    • InChIKey: LCIYUANNRHTMHQ-UHFFFAOYSA-N
    • ほほえんだ: O1C(Br)=CC=C1C(NCC(C1=CC=CO1)(O)C)=O

計算された属性

  • せいみつぶんしりょう: 312.99497g/mol
  • どういたいしつりょう: 312.99497g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 315
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

5-bromo-N-2-(furan-2-yl)-2-hydroxypropylfuran-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5857-9169-2mg
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide
1396871-44-5
2mg
$88.5 2023-09-09
Life Chemicals
F5857-9169-15mg
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide
1396871-44-5
15mg
$133.5 2023-09-09
Life Chemicals
F5857-9169-2μmol
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide
1396871-44-5
2μmol
$85.5 2023-09-09
Life Chemicals
F5857-9169-10μmol
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide
1396871-44-5
10μmol
$103.5 2023-09-09
Life Chemicals
F5857-9169-1mg
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide
1396871-44-5
1mg
$81.0 2023-09-09
Life Chemicals
F5857-9169-4mg
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide
1396871-44-5
4mg
$99.0 2023-09-09
Life Chemicals
F5857-9169-20mg
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide
1396871-44-5
20mg
$148.5 2023-09-09
Life Chemicals
F5857-9169-3mg
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide
1396871-44-5
3mg
$94.5 2023-09-09
Life Chemicals
F5857-9169-5mg
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide
1396871-44-5
5mg
$103.5 2023-09-09
Life Chemicals
F5857-9169-10mg
5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide
1396871-44-5
10mg
$118.5 2023-09-09

5-bromo-N-2-(furan-2-yl)-2-hydroxypropylfuran-2-carboxamide 関連文献

5-bromo-N-2-(furan-2-yl)-2-hydroxypropylfuran-2-carboxamideに関する追加情報

Introduction to 5-bromo-N-2-(furan-2-yl)-2-hydroxypropylfuran-2-carboxamide (CAS No. 1396871-44-5)

5-bromo-N-2-(furan-2-yl)-2-hydroxypropylfuran-2-carboxamide, identified by its CAS number 1396871-44-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its unique structural features, which include a brominated aromatic ring, a furan moiety, and an amide functional group. The presence of these structural elements not only contributes to its distinct chemical properties but also opens up diverse possibilities for its application in medicinal chemistry and drug development.

The bromo substituent on the aromatic ring enhances the electrophilicity of the molecule, making it a valuable intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the synthesis of biologically active compounds. The furan-2-yl group, on the other hand, introduces a heterocyclic scaffold that is known to exhibit various pharmacological activities. Furan derivatives have been extensively studied for their potential in antimicrobial, anti-inflammatory, and anticancer applications.

The hydroxypropyl side chain attached to the amide nitrogen provides a polar region that can interact with biological targets through hydrogen bonding or other electrostatic interactions. This feature makes the compound particularly interesting for designing molecules with enhanced solubility and bioavailability. Additionally, the amide functional group is a key pharmacophore in many drugs, contributing to their stability and metabolic profiles.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. The structural motif of 5-bromo-N-2-(furan-2-yl)-2-hydroxypropylfuran-2-carboxamide aligns well with this trend, as it combines multiple pharmacologically relevant features into a single molecule. For instance, studies have shown that brominated furan derivatives can exhibit significant activity against certain types of cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival.

One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The presence of multiple reactive sites allows for further functionalization through various synthetic strategies. This flexibility is particularly valuable in drug discovery pipelines where iterative modifications are often required to optimize potency and selectivity. Researchers have leveraged this compound to develop analogs with improved pharmacokinetic profiles and reduced toxicity.

The synthesis of 5-bromo-N-2-(furan-2-yl)-2-hydroxypropylfuran-2-carboxamide involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. The process typically begins with the preparation of a furan derivative followed by bromination and subsequent coupling reactions to introduce the hydroxypropylamidine moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to ensure high yields and purity.

The biological evaluation of this compound has revealed promising results in preclinical studies. Initial assays have demonstrated its ability to interact with specific enzymes and receptors, suggesting potential therapeutic applications in areas such as neurodegenerative diseases and infectious disorders. The hydroxypropyl group appears to play a crucial role in mediating these interactions by facilitating binding to target proteins.

Furthermore, computational studies have been conducted to explore the molecular interactions between 5-bromo-N-2-(furan-2-yl)-2-hydroxypropylfuran-2-carboxamide and its potential targets. These studies utilize molecular docking algorithms to predict binding affinities and identify key residues involved in receptor-ligand interactions. Such insights are invaluable for guiding further optimization efforts aimed at improving drug-like properties.

The growing interest in this compound underscores its significance as a versatile intermediate in pharmaceutical research. As synthetic methodologies continue to advance, new derivatives of 5-bromo-N-2-(furan-2-yl)-2-hydroxypropylfuran-2-carboxamide are likely to be explored, expanding its utility across multiple therapeutic domains. The integration of cutting-edge technologies such as high-throughput screening and structure-based drug design will further accelerate the development of novel therapeutics based on this scaffold.

In conclusion, 5-bromo-N-2-(furan-2-yl)-2-hydroxypropylfuran-2-carboxamide (CAS No. 1396871-44-5) represents an exciting opportunity for researchers engaged in medicinal chemistry and drug discovery. Its unique structural features, coupled with promising preclinical results, position it as a valuable candidate for further exploration. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in shaping the future of therapeutic intervention.

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